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molecular formula C10H12N4O B8641288 5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine

5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine

Cat. No. B8641288
M. Wt: 204.23 g/mol
InChI Key: KCGHUIDZMKMGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420642B2

Procedure details

2-Bromo-5-methoxy-pyridine (0.97 mmol), sodium-tert.-butylate (1.5 eq.), and 1-methyl-1H-pyrazole-3-amine (1.3 eq.) are dissolved in degassed dioxane (2 ml) and heated to 80° C. Chloro-(di-2-norbornylphosphino)(2-dimethylaminoferrocene-1-yl)palladium (II) (5 mg) in degassed dioxane (1 ml) is added and the reaction is heated for 20 hours at 110° C. The reaction is quenched with ethylacetate/methanol (30 ml, 9:1) and filtrated over celite. The solvent of the filtrate is removed in vacuo. (5-Methoxy-pyridine-2-yl)-(1-methyl-1H-pyrazole-3-yl)-amine (“A24”) is obtained after reversed phase column chromatography (water/acetonitrile+0.1% TFA) as colorless powder in a yield of 55%; HPLC (method C): 1.09 min; LC-MS (method A): 0.73 min, 205.0 (M+H+);
Quantity
0.97 mmol
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert.-butylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][N:3]=1.[CH3:10][N:11]1[CH:15]=[CH:14][C:13]([NH2:16])=[N:12]1>O1CCOCC1.Cl[Pd-](P(C1CC2CC1CC2)C1CC2CC1CC2)[C-]1C=CC=C1N(C)C.[CH-]1C=CC=C1.[Fe+2]>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([NH:16][C:13]2[CH:14]=[CH:15][N:11]([CH3:10])[N:12]=2)=[N:3][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.97 mmol
Type
reactant
Smiles
BrC1=NC=C(C=C1)OC
Name
sodium tert.-butylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C=C1)N
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mg
Type
catalyst
Smiles
Cl[Pd-]([C-]1C(=CC=C1)N(C)C)P(C1C2CCC(C1)C2)C2C1CCC(C2)C1.[CH-]1C=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated for 20 hours at 110° C
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with ethylacetate/methanol (30 ml, 9:1)
FILTRATION
Type
FILTRATION
Details
filtrated over celite
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=NC1)NC1=NN(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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